molecular formula C21H20ClN3O4 B2805071 N-(3-chloro-4-methoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891866-80-1

N-(3-chloro-4-methoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2805071
CAS No.: 891866-80-1
M. Wt: 413.86
InChI Key: XGJCDHLEFWKGAT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a chemical compound provided for research and development purposes. It is identified by the CAS Number 891866-80-1 and has a molecular formula of C21H20ClN3O4, corresponding to a molecular weight of 413.9 g/mol . This acetamide derivative features a complex structure that incorporates a 3,5-dimethylphenyl group attached to a 2,3-dioxo-dihydropyrazine ring, which is linked to a 3-chloro-4-methoxyphenyl aniline moiety . While the specific biological activities, mechanisms of action, and direct research applications of this compound are not fully documented in the searched literature, its molecular architecture suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery projects. Researchers may find it useful in the synthesis of novel compounds, as a building block for library development, or for probing biochemical pathways. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-13-8-14(2)10-16(9-13)25-7-6-24(20(27)21(25)28)12-19(26)23-15-4-5-18(29-3)17(22)11-15/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJCDHLEFWKGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₁H₂₀ClN₃O₄ 430.86 3,5-dimethylphenyl, 3-chloro-4-methoxyphenyl Data limited; inferred lipophilic
2-{4-(4-chlorophenyl)methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide C₂₀H₂₀ClN₃O₄ 401.84 4-chlorophenylmethyl, 3-methoxyphenyl MP: Not reported; higher polarity
Example 83 (Patent Compound) C₃₂H₂₈F₂N₄O₃ 570.59 3-fluoro-4-isopropoxyphenyl, 5-fluoro-3-(3-fluorophenyl)chromen-4-one MP: 302–304°C; kinase inhibition

Key Observations :

  • Conversely, the 3-chloro-4-methoxyphenyl moiety introduces steric and electronic effects distinct from the 3-methoxyphenyl group in , which may alter binding affinity to biological targets.
  • Fluorine vs. Chlorine/Methoxy: Fluorinated derivatives (e.g., Example 83 in ) often exhibit higher metabolic stability and target selectivity due to fluorine’s electronegativity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Electron-withdrawing groups (e.g., chlorine) on the phenyl ring may enhance binding to hydrophobic pockets in enzyme active sites, as observed in .
    • Methoxy groups contribute to solubility but may reduce affinity compared to bulkier substituents like isopropoxy in Example 83 .
  • Thermal Stability: The high melting point (302–304°C) of Example 83 suggests that fluorinated chromenone derivatives exhibit superior crystallinity. The target compound’s stability remains uncharacterized but may benefit from the rigid dihydropyrazine core.

Q & A

Q. What are the critical steps and reagents in synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Acetylation : Use of acetic anhydride or acetyl chloride to introduce the acetamide moiety .
  • Cyclization : Formation of the dihydropyrazine ring under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Coupling Reactions : Linking the 3,5-dimethylphenyl group to the pyrazine core via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product .

Key Reagents : Acetic anhydride, tetrahydrofuran (solvent), and catalysts such as triethylamine .

Q. Which spectroscopic and analytical methods are used for structural confirmation?

TechniqueApplicationExample Data from Evidence
NMR Spectroscopy Confirms substituent positions (e.g., methoxy, chloro groups) and backbone structure.Aromatic protons at δ 7.2–7.8 ppm; carbonyl signals at δ 170–175 ppm .
Mass Spectrometry (MS) Validates molecular weight and fragmentation patterns.Molecular ion peak at m/z 443.9 (C₂₁H₁₅ClFN₄O₃) .
HPLC Assesses purity (>95% required for biological assays) .Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .

Q. What are the key structural features influencing reactivity and bioactivity?

  • Electron-Withdrawing Groups : The 3-chloro-4-methoxyphenyl group enhances electrophilicity, facilitating nucleophilic attacks .
  • Dihydropyrazine Core : The 2,3-dioxo moiety participates in hydrogen bonding, critical for target protein interactions .
  • Acetamide Linker : Provides conformational flexibility, enabling binding to hydrophobic pockets in enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during acetylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Screening : Triethylamine vs. DBU for deprotonation; the latter improves cyclization efficiency by 15–20% .
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways, as demonstrated by ICReDD’s feedback-loop methodology .

Q. How to address contradictions in reported biological activity data?

  • Assay Validation : Cross-test in multiple cell lines (e.g., HeLa, MCF-7) to confirm anticancer activity .
  • Structural Analog Comparison : Compare with derivatives like N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-dioxo-pyrido-pyrimidinyl)acetamide to isolate substituent effects .
  • Metabolic Stability Studies : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo results .

Q. What computational strategies aid in rational drug design for this compound?

  • Molecular Docking : Predict binding to kinases (e.g., EGFR) by simulating interactions with the dihydropyrazine core .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., logP ~2.4 suggests moderate lipophilicity) .
  • Reaction Path Search : Implement ICReDD’s quantum chemistry-based methods to design novel derivatives with enhanced activity .

Q. How to characterize polymorphic forms or hydrate/solvate formation?

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., similar to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide structures) .
  • Thermogravimetric Analysis (TGA) : Detect solvent loss events (e.g., ~5% weight loss at 100°C indicates hydrate formation) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

Q. What strategies mitigate instability of the dihydropyrazine core during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent oxidation .
  • Excipient Screening : Add antioxidants (e.g., ascorbic acid) to aqueous formulations .
  • Stability-Indicating Assays : Monitor degradation products via LC-MS under accelerated conditions (40°C/75% RH) .

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